An In-depth Technical Guide to the Chemical Properties of 2-Amino-5,6-dimethoxybenzonitrile
An In-depth Technical Guide to the Chemical Properties of 2-Amino-5,6-dimethoxybenzonitrile
For Researchers, Scientists, and Drug Development Professionals
Abstract: 2-Amino-5,6-dimethoxybenzonitrile is a highly functionalized aromatic compound that serves as a valuable building block in synthetic and medicinal chemistry. Its unique arrangement of an amino group, a nitrile moiety, and two electron-donating methoxy groups on a benzene ring imparts a distinct reactivity profile, making it a key intermediate for the synthesis of diverse heterocyclic systems. This guide provides a comprehensive exploration of its core chemical properties, spectroscopic signature, reactivity, and synthetic applications, offering field-proven insights for its effective utilization in research and development.
Core Molecular Structure and Physicochemical Properties
2-Amino-5,6-dimethoxybenzonitrile is a polysubstituted benzonitrile characterized by the presence of an amine and a nitrile group positioned ortho to each other, with two methoxy groups at the 5 and 6 positions. This substitution pattern is crucial to its chemical behavior.
dot graph "molecule" { layout=neato; node [shape=plaintext]; edge [color="#202124"];
} Caption: Chemical structure of 2-Amino-5,6-dimethoxybenzonitrile.
The physicochemical properties of this compound are summarized below. These values are critical for designing experimental conditions, such as selecting appropriate solvents and predicting reaction temperatures.
Table 1: Physicochemical Properties of 2-Amino-5,6-dimethoxybenzonitrile
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₉H₁₀N₂O₂ | |
| Molecular Weight | 178.19 g/mol | N/A |
| Physical Form | Solid | |
| Melting Point | 138 - 142 °C | N/A |
| Storage Temperature | 2-8°C, Sealed in dry conditions |
| InChI Key | BJAYMNUBIULRMF-UHFFFAOYSA-N | |
Spectroscopic Profile: A Guide to Structural Verification
Spectroscopic analysis is fundamental to confirming the identity and purity of 2-Amino-5,6-dimethoxybenzonitrile. The key expected features in ¹H NMR, ¹³C NMR, and IR spectroscopy are detailed below.
Proton Nuclear Magnetic Resonance (¹H NMR)
The ¹H NMR spectrum provides a distinct fingerprint of the molecule's hydrogen environments. The electron-donating effects of the amino and methoxy groups, and the electron-withdrawing nature of the nitrile, create a predictable pattern of chemical shifts for the aromatic protons.
Table 2: Predicted ¹H NMR Spectroscopic Data
| Chemical Shift (ppm) | Multiplicity | Integration | Assignment | Causality Behind the Shift |
|---|---|---|---|---|
| ~6.5 - 7.0 | Singlet | 1H | Aromatic H (at C4) | Shielded by two ortho/para electron-donating groups (NH₂ and OCH₃). |
| ~6.0 - 6.5 | Singlet | 1H | Aromatic H (at C3) | Shielded by the adjacent amino group. |
| ~4.5 - 5.5 | Broad Singlet | 2H | -NH₂ | The broadness is due to quadrupole broadening from the nitrogen atom and potential hydrogen exchange. |
| ~3.8 - 4.0 | Singlet | 6H | -OCH₃ (x2) | Typical chemical shift for methoxy protons on an aromatic ring. |
Note: Predicted shifts are relative to TMS and can vary based on the solvent used (e.g., CDCl₃ or DMSO-d₆).
Infrared (IR) Spectroscopy
IR spectroscopy is invaluable for identifying the key functional groups present in the molecule. The spectrum is characterized by strong, sharp absorptions corresponding to the nitrile and amino groups.[1]
Table 3: Key Infrared (IR) Spectroscopy Data
| Wavenumber (cm⁻¹) | Intensity | Assignment | Rationale |
|---|---|---|---|
| 3450 - 3300 | Strong, Doublet | N-H stretch | The doublet appearance is characteristic of a primary amine (-NH₂), representing symmetric and asymmetric stretching modes.[1] |
| ~2230 - 2210 | Strong, Sharp | C≡N stretch | The nitrile group has a very strong and distinct absorption in this region, confirming its presence.[1] |
| 1620 - 1580 | Medium | Aromatic C=C stretch | Typical for substituted benzene rings. |
| 1250 - 1200 | Strong | C-O stretch | Ar-OCH₃ asymmetric stretching. |
Reactivity and Synthetic Utility
The synthetic value of 2-Amino-5,6-dimethoxybenzonitrile stems from the strategic placement of its functional groups. The ortho-amino and nitrile groups are primed for cyclization reactions, forming fused heterocyclic systems. This makes it a privileged scaffold in medicinal chemistry.[2]
Core Reactivity Principles
-
Nucleophilic Amino Group: The primary amine is a potent nucleophile, readily participating in reactions with electrophiles.
-
Electrophilic Nitrile Group: The nitrile carbon can be attacked by nucleophiles, often leading to hydrolysis or the formation of imines or amides under specific conditions.[3]
-
Activated Aromatic Ring: The two methoxy groups and the amino group are strong activating, ortho-, para-directing groups. This makes the aromatic ring susceptible to electrophilic aromatic substitution, although the existing substitution pattern limits available positions.
-
Cyclization Potential: The most significant aspect of its reactivity is the ability of the amino and nitrile groups to react intramolecularly or with a third component to build heterocyclic rings like quinazolines, a core structure in many pharmaceuticals.[2][4]
Key Transformation: Synthesis of Fused Heterocycles
A primary application of 2-aminobenzonitrile derivatives is in the synthesis of quinazolines.[2] For instance, reaction with a one-carbon electrophile (like formic acid or an orthoformate) can lead to the formation of a quinazolinone core.
dot graph "workflow" { rankdir=LR; node [shape=box, style=rounded, fontname="Helvetica", fontcolor="#202124", fillcolor="#F1F3F4", color="#5F6368"]; edge [fontname="Helvetica", color="#34A853"];
} Caption: General workflow for the synthesis of 2,4-diaminoquinazolines.
This type of reaction is foundational in drug discovery, as quinazoline derivatives are known to possess a wide range of biological activities, including antimicrobial, anticonvulsant, and anticancer properties.[2]
Representative Experimental Protocol: Hydrolysis of Nitrile to Amide
The conversion of the nitrile group to a primary amide is a fundamental transformation that opens up new synthetic pathways. This reaction is typically performed under strong acidic conditions.
Protocol: Synthesis of 2-Amino-4,6-dimethoxybenzamide [3]
-
Reaction Setup: In a flask equipped with a magnetic stirrer and a condenser, add trifluoroacetic acid (TFA, ~4.4 mL) followed by the slow addition of concentrated sulfuric acid (96%, ~5.0 mL) while cooling in an ice bath.
-
Reactant Addition: To the stirred, cooled acid mixture, add 2-Amino-5,6-dimethoxybenzonitrile (~1.0 g) in small portions, ensuring the temperature remains controlled.
-
Heating: Heat the resulting mixture to 75 °C and maintain this temperature for approximately 17 hours to drive the hydrolysis to completion.
-
Workup - Quenching: After cooling the dark mixture to room temperature, carefully pour it into ice-cold water (~10 g), maintaining the temperature below 10 °C.
-
Workup - Neutralization: Neutralize the solution by adding concentrated ammonium hydroxide dropwise, keeping the temperature below 15 °C.
-
Extraction: Extract the aqueous solution twice with a suitable organic solvent, such as dichloromethane (DCM).
-
Isolation: Combine the organic extracts, dry over a drying agent (e.g., MgSO₄), filter, and evaporate the solvent under reduced pressure to yield the crude 2-Amino-4,6-dimethoxybenzamide product.
Causality: The strong acid mixture (H₂SO₄/TFA) protonates the nitrile nitrogen, rendering the carbon atom highly electrophilic and susceptible to attack by water. The subsequent tautomerization and deprotonation yield the stable amide product.
Safety and Handling
Proper handling of 2-Amino-5,6-dimethoxybenzonitrile is crucial for laboratory safety. It should be handled in a well-ventilated area or a fume hood.[5]
-
Personal Protective Equipment (PPE): Wear appropriate protective gloves, clothing, and eye/face protection.[5][6]
-
Inhalation/Contact: Avoid breathing dust and prevent contact with skin and eyes.[5] In case of contact, wash the affected area thoroughly with soap and water.[6]
-
Storage: Store the compound in a tightly closed container in a cool, dry, and well-ventilated place.[5][6]
-
Incompatibilities: Avoid contact with strong oxidizing agents, acids, and bases.[6]
Hazard Statements: Based on analogous compounds, it may be harmful if swallowed, in contact with skin, or if inhaled, and may cause skin and eye irritation.
Conclusion
2-Amino-5,6-dimethoxybenzonitrile is a synthetically versatile and valuable intermediate. Its key attributes—a nucleophilic amino group, an electrophilic nitrile, and an activated aromatic ring—make it an ideal precursor for constructing complex heterocyclic molecules, particularly quinazolines. A thorough understanding of its spectroscopic properties is essential for reaction monitoring and quality control, while adherence to strict safety protocols ensures its safe handling. This guide provides the foundational knowledge required for researchers to effectively and safely leverage the unique chemical properties of this compound in their synthetic and drug discovery endeavors.
References
-
National Center for Biotechnology Information. (n.d.). 2-Amino-5-methoxybenzonitrile. PubChem Compound Database. Retrieved from [Link]
- Google Patents. (2016, May 24). US9346743B2 - Processes for the synthesis of 2-amino-4,6-dimethoxybenzamide and other benzamide compounds.
-
N/A. (n.d.). Chapter 13 Spectroscopy NMR, IR, MS, UV-Vis. Retrieved from [Link]
-
Semantic Scholar. (2024, April 16). Synthesis, Cytotoxicity, and Photophysical Investigations of 2-Amino-4,6-diphenylnicotinonitriles. Retrieved from [Link]
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